molecular formula C12H18N2S B3382608 4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline CAS No. 343953-72-0

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline

Cat. No.: B3382608
CAS No.: 343953-72-0
M. Wt: 222.35 g/mol
InChI Key: WYFHOHUWGHPEGV-UHFFFAOYSA-N
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Description

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline is a chemical compound with the molecular formula C12H18N2S. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an aniline moiety via a sulfanyl (thioether) linkage. The presence of the pyrrolidine ring and the sulfanyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline typically involves the reaction of aniline with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the electrophilic carbon of the 2-(pyrrolidin-1-yl)ethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine ring can interact with specific binding sites on target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)aniline: Similar structure but lacks the sulfanyl linkage.

    4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of the sulfanyl group.

    Pyrrolidine derivatives: Various compounds containing the pyrrolidine ring with different substituents.

Uniqueness

4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline is unique due to the presence of both the pyrrolidine ring and the sulfanyl linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFHOHUWGHPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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